

Acalabrutinib-d3: A Technical Guide to Chemical Properties and Stability

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Acalabrutinib-d3 is the deuterated analogue of Acalabrutinib, a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK).[1][2] Acalabrutinib covalently binds to the Cys481 residue in the ATP-binding pocket of BTK, leading to irreversible inhibition of its kinase activity. This mechanism of action makes it a crucial therapeutic agent in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). The incorporation of deuterium in place of hydrogen atoms can offer advantages in drug development, such as improved metabolic stability and pharmacokinetic profiles.[3] This technical guide provides a comprehensive overview of the known chemical properties and stability of Acalabrutinib-d3, intended for researchers and professionals in drug development.

Chemical and Physical Properties

Detailed physicochemical data for **Acalabrutinib-d3** is not extensively available in public literature, with much of the characterization referencing the non-deuterated form, Acalabrutinib. The following tables summarize the available information.



Identifier	Value	Source
IUPAC Name	4-[8-amino-3-[(2S)-1-(4,4,4-trideuteriobut-2-ynoyl)pyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide	[4]
Molecular Formula	C26H20D3N7O2	[1]
Molecular Weight	468.53 g/mol	[1]
CAS Number	Not consistently available; Parent (Acalabrutinib): 1420477-60-6	[5][6]
Appearance	Crystalline solid	[5]
Property	Value (for Acalabrutinib)	Source
Melting Point	>133°C (decomposition)	[7]
Boiling Point	Data not available	
Solubility	DMSO: ~25 mg/mLEthanol: ~15 mg/mLWater (pH < 3): Freely solubleWater (pH > 6): Practically insoluble1:1 DMSO:PBS (pH 7.2): ~0.5 mg/mL	[5]
рКа	3.5 and 5.8	[8]

Stability and Storage

Comprehensive stability studies specifically for **Acalabrutinib-d3** are not widely published. However, forced degradation studies on the parent compound, Acalabrutinib, provide valuable insights into its potential degradation pathways.

Recommended Storage:



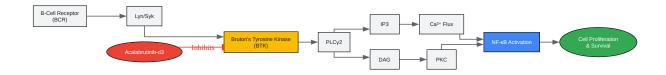
- Solid Form: Store at room temperature in the original container, protected from light and moisture.[4] Some suppliers recommend storage at +4°C.
- In Solution (e.g., DMSO): Can be stored at -20°C for up to 3 months.[7] Aqueous solutions are not recommended for storage for more than one day.[5]

Degradation Profile (of Acalabrutinib): Forced degradation studies on Acalabrutinib have shown it to be susceptible to degradation under the following conditions:

- Acidic Conditions: Significant degradation observed.
- Alkaline Conditions: Significant degradation observed.
- Oxidative Conditions: Susceptible to degradation.
- Neutral (Aqueous), Thermal, and Photolytic Conditions: Relatively stable.

Signaling Pathway

Acalabrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway. This pathway is crucial for B-cell proliferation, trafficking, chemotaxis, and adhesion. By inhibiting BTK, Acalabrutinib effectively disrupts these downstream signaling events, leading to apoptosis of malignant B-cells.



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Caption: **Acalabrutinib-d3** inhibits BTK, a critical kinase in the B-cell receptor signaling pathway.



Experimental Protocols

The following are representative experimental protocols for the analysis of Acalabrutinib, which can be adapted for **Acalabrutinib-d3**.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Quantification

This method is suitable for determining the purity of **Acalabrutinib-d3** and for quantifying its concentration in bulk material or formulations.

Instrumentation:

- HPLC system with a UV detector
- C18 column (e.g., 150 x 4.6 mm, 5 μm particle size)

Reagents:

- Acetonitrile (HPLC grade)
- Potassium dihydrogen orthophosphate
- Water (HPLC grade)
- Orthophosphoric acid (for pH adjustment)

Chromatographic Conditions:

- Mobile Phase: A mixture of a phosphate buffer (e.g., 0.1% potassium dihydrogen orthophosphate) and acetonitrile (e.g., in a 70:30 v/v ratio). The pH of the aqueous phase should be adjusted as needed.
- Flow Rate: 1.0 mL/min
- Column Temperature: Ambient







• Detection Wavelength: 294 nm

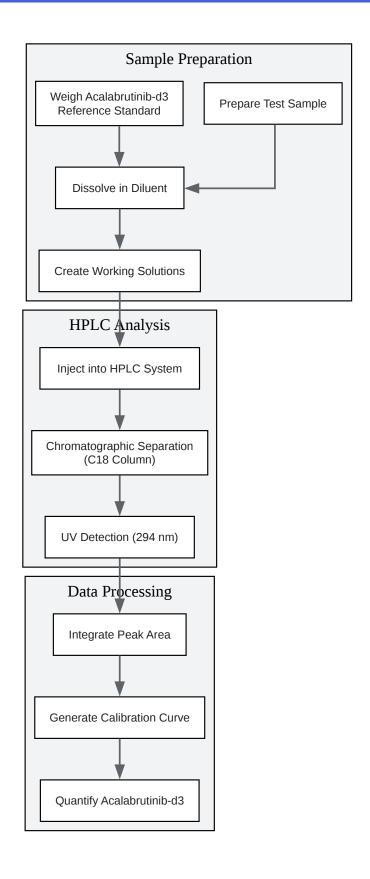
• Injection Volume: 10 μL

Standard and Sample Preparation:

- Standard Stock Solution: Accurately weigh about 25 mg of **Acalabrutinib-d3** reference standard and dissolve it in a suitable diluent (e.g., mobile phase) in a 50 mL volumetric flask to obtain a concentration of 500 μg/mL.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 12.5-75 μg/mL).
- Sample Solution: Prepare the test sample at a concentration within the calibration range using the same diluent.

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The retention time and peak area are used for identification and quantification.





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Caption: General workflow for the RP-HPLC analysis of Acalabrutinib-d3.



Forced Degradation Study Protocol

This protocol outlines a general procedure for assessing the stability of **Acalabrutinib-d3** under various stress conditions.

Methodology:

- Acid Degradation: To 1 mL of an **Acalabrutinib-d3** stock solution, add 1 mL of 2N HCl. Heat the solution at 60°C for 30 minutes. Cool and neutralize the solution before analysis.
- Alkaline Degradation: To 1 mL of the stock solution, add 1 mL of 2N NaOH. Heat at 60°C for 30 minutes. Cool and neutralize before analysis.
- Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 20% hydrogen peroxide (H₂O₂). Heat at 60°C for 30 minutes. Cool before analysis.
- Thermal Degradation: Keep the solid **Acalabrutinib-d3** in an oven at 105°C for 6 hours. Dissolve the stressed sample in a suitable diluent for analysis.
- Photolytic Degradation: Expose a solution of **Acalabrutinib-d3** to UV light (200 Watt hours/m²) for 7 days.

Analysis: Analyze the stressed samples using a stability-indicating HPLC method (as described above) to separate the parent drug from any degradation products. The percentage of degradation can be calculated by comparing the peak area of the parent drug in the stressed sample to that in an unstressed control sample.

Conclusion

Acalabrutinib-d3, as a deuterated standard, is a critical tool for the accurate quantification of Acalabrutinib in biological matrices and for metabolic studies. While specific physicochemical data for **Acalabrutinib-d3** is limited, the information available for the non-deuterated parent compound provides a strong foundation for its handling, storage, and analysis. The provided experimental protocols can be adapted to suit specific research needs. Further studies are warranted to fully characterize the unique properties and stability profile of **Acalabrutinib-d3**.



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